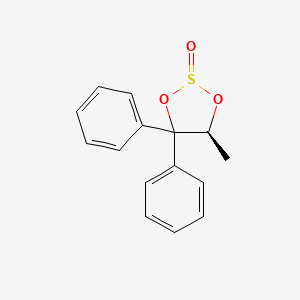
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of dioxathiolanes, which are characterized by a five-membered ring containing sulfur and oxygen atoms. The presence of methyl and diphenyl groups adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a precursor compound containing sulfur and oxygen atoms, followed by the introduction of methyl and diphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The methyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds share structural similarities with (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds also contain sulfur and oxygen atoms in their structure and have been studied for their medicinal properties.
Uniqueness
What sets this compound apart is its specific arrangement of methyl and diphenyl groups, which confer unique chemical properties and reactivity. This distinct structure allows for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m0/s1 |
InChI Key |
ACONWRLGPDTDKX-HSLMYDHPSA-N |
SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C[C@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thieno[3,2-f][1]benzothiole](/img/structure/B1633290.png)
![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)
![5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B1633298.png)
![2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)










